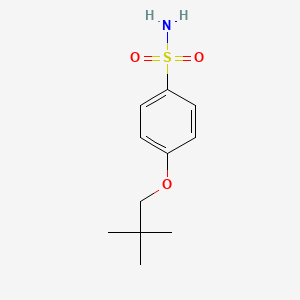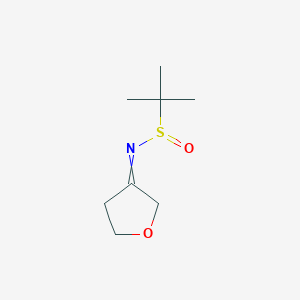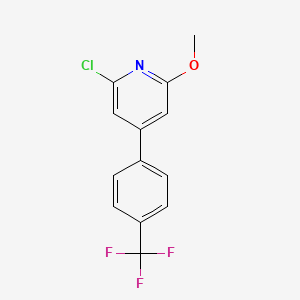![molecular formula C12H16F3N B13985819 (R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
(R)-1-[4-(trifluoromethyl)phenyl]pentylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-[4-(trifluoromethyl)phenyl]pentylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-[4-(trifluoromethyl)phenyl]pentylamine typically involves the following steps:
Starting Material: The synthesis often begins with 4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-1-[4-(trifluoromethyl)phenyl]pentylamine may involve large-scale reductive amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other enantioselective methods to ensure high purity and yield.
Types of Reactions:
Oxidation: ®-1-[4-(trifluoromethyl)phenyl]pentylamine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
®-1-[4-(trifluoromethyl)phenyl]pentylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-1-[4-(trifluoromethyl)phenyl]pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
®-1-[4-(trifluoromethyl)phenyl]ethanol: Another chiral compound with a similar trifluoromethyl-phenyl structure but with an alcohol group instead of an amine.
4-(trifluoromethyl)phenylamine: Lacks the pentyl chain but shares the trifluoromethyl-phenyl core structure.
Uniqueness: ®-1-[4-(trifluoromethyl)phenyl]pentylamine is unique due to its specific combination of a trifluoromethyl group, a phenyl ring, and a pentylamine chain, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and applications.
特性
分子式 |
C12H16F3N |
|---|---|
分子量 |
231.26 g/mol |
IUPAC名 |
(1R)-1-[4-(trifluoromethyl)phenyl]pentan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8,11H,2-4,16H2,1H3/t11-/m1/s1 |
InChIキー |
VVTYANDCCSCVJH-LLVKDONJSA-N |
異性体SMILES |
CCCC[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
正規SMILES |
CCCCC(C1=CC=C(C=C1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)

![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)



![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)




![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
